molecular formula C23H28FNO3 B10843997 4-[4-(Benzyloxy)piperidino]butyl-3-fluorobenzoate

4-[4-(Benzyloxy)piperidino]butyl-3-fluorobenzoate

Cat. No. B10843997
M. Wt: 385.5 g/mol
InChI Key: YJPYLKLJKPTNBQ-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)piperidino]butyl-3-fluorobenzoate is a synthetic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)piperidino]butyl-3-fluorobenzoate typically involves multiple steps, starting with the preparation of the piperidine ringThe final step involves the esterification of the piperidine derivative with 3-fluorobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)piperidino]butyl-3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)piperidino]butyl-3-fluorobenzoate involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(benzyloxy)piperidino]butyl-4-fluorobenzoate
  • 4-[4-(benzyloxy)piperidino]butyl-2-fluorobenzoate

Uniqueness

4-[4-(benzyloxy)piperidino]butyl-3-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The position of the fluorine atom on the benzoate ring influences its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development .

properties

Molecular Formula

C23H28FNO3

Molecular Weight

385.5 g/mol

IUPAC Name

4-(4-phenylmethoxypiperidin-1-yl)butyl 3-fluorobenzoate

InChI

InChI=1S/C23H28FNO3/c24-21-10-6-9-20(17-21)23(26)27-16-5-4-13-25-14-11-22(12-15-25)28-18-19-7-2-1-3-8-19/h1-3,6-10,17,22H,4-5,11-16,18H2

InChI Key

YJPYLKLJKPTNBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)CCCCOC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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